molecular formula C20H17Cl3N4S B2761259 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone CAS No. 477854-38-9

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2761259
CAS No.: 477854-38-9
M. Wt: 451.79
InChI Key: GJZSIQXHKDUCFS-BRJLIKDPSA-N
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Description

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is a complex chemical compound with diverse applications in various scientific fields. It boasts a unique combination of functional groups that contribute to its versatile reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone typically involves multi-step procedures. One common route starts with the preparation of the imidazole core followed by the introduction of the benzyl and allylsulfanyl groups. The final step includes the coupling with 2,4,6-trichlorophenylhydrazone under controlled conditions to form the target compound.

  • Step 1: Synthesis of 1-benzyl-1H-imidazole-5-carbaldehyde

  • Step 2: Allylation to introduce the allylsulfanyl group

  • Step 3: Coupling with 2,4,6-trichlorophenylhydrazone

Industrial Production Methods

Industrial production methods may include continuous flow synthesis, where reactants are continuously fed into a reactor, optimizing yield and reducing reaction times. This approach can be scaled for large-scale production, ensuring a high purity level of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation to form various oxidized products depending on the conditions.

  • Reduction: Specific conditions can reduce the compound to simpler or alternative structures.

  • Substitution: The hydrazone and allylsulfanyl groups provide reactive sites for substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: For oxidation reactions.

  • Reducing agents: For reduction reactions.

  • Catalysts: Used in substitution reactions to facilitate the process.

Major Products

  • Oxidation products: Resulting from the oxidation of the allylsulfanyl or benzyl groups.

  • Reduction products: Formed by reducing the hydrazone moiety.

  • Substitution products: Depend on the nature of the substituent and reaction conditions.

Scientific Research Applications

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone is valuable in several research areas:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Studied for potential interactions with biological macromolecules.

  • Medicine: Investigated for possible therapeutic properties and as a precursor for drug development.

  • Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interaction with various molecular targets and pathways. Its hydrazone moiety can form Schiff bases with aldehydes or ketones, affecting biological activities. Additionally, the imidazole ring can interact with proteins and enzymes, altering their functions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(2,4,6-trichlorophenyl)hydrazone stands out due to its unique combination of functional groups and the presence of the hydrazone moiety.

List of Similar Compounds

  • 2-(methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde

  • 2-(ethylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde

  • 2-(benzylsulfanyl)-1H-imidazole-5-carbaldehyde

Each similar compound has distinct reactivity and applications, making this compound a unique chemical entity with broad scientific and industrial implications.

Properties

IUPAC Name

N-[(E)-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylideneamino]-2,4,6-trichloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N4S/c1-2-8-28-20-24-11-16(27(20)13-14-6-4-3-5-7-14)12-25-26-19-17(22)9-15(21)10-18(19)23/h2-7,9-12,26H,1,8,13H2/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZSIQXHKDUCFS-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NNC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/NC3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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